

# An In-depth Technical Guide to (S)-Methyl 1-tritylaziridine-2-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (S)-Methyl 1-tritylaziridine-2-carboxylate

**Cat. No.:** B141636

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IUPAC Name: Methyl (2S)-1-tritylaziridine-2-carboxylate

This technical guide provides a comprehensive overview of **(S)-Methyl 1-tritylaziridine-2-carboxylate**, a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Chemical Properties and Data

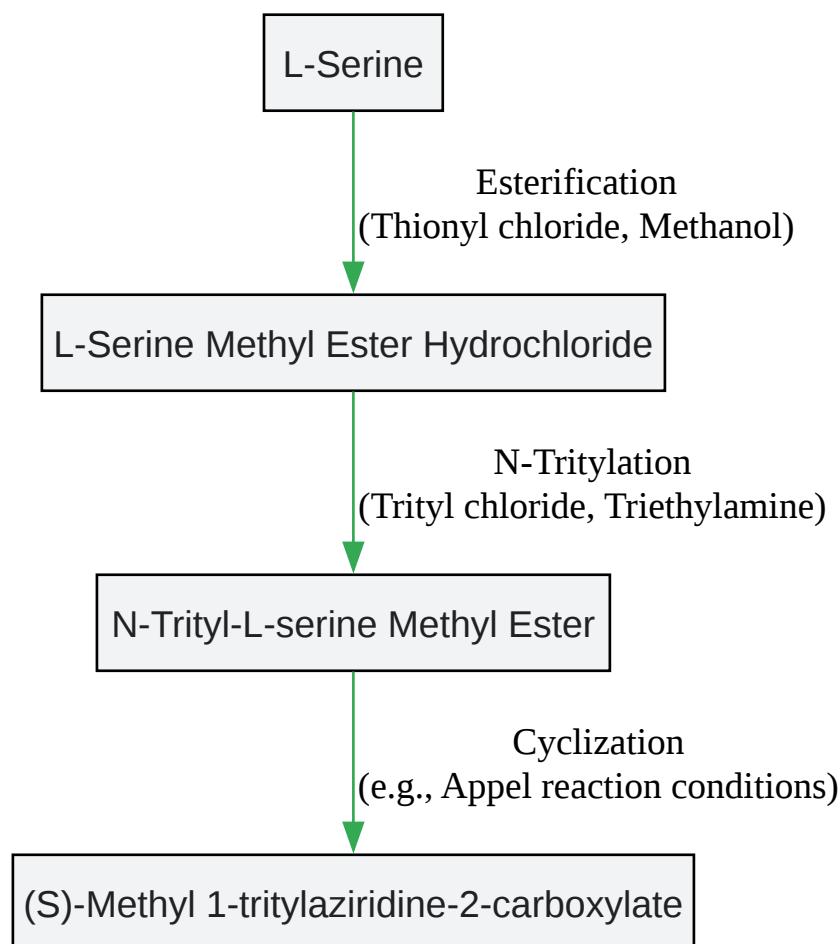
**(S)-Methyl 1-tritylaziridine-2-carboxylate** is a white to yellow powder with a high degree of purity, typically  $\geq 97.5\%$  as determined by HPLC.<sup>[1]</sup> Its chemical and physical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
IUPAC Name	methyl (2S)-1-tritylaziridine-2-carboxylate	<a href="#">[2]</a>
Synonyms	(S)-Methyl 1-tritylaziridine-2-carboxylate, Methyl (S)-(-)-1-trityl-2-aziridinecarboxylate, Methyl (S)-N-tritylaziridine-2-carboxylate, (2S)-1-(Triphenylmethyl)-2-aziridinecarboxylic Acid Methyl Ester	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	75154-68-6	<a href="#">[1]</a>
Molecular Formula	C <sub>23</sub> H <sub>21</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	343.42 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	124 - 128 °C	<a href="#">[1]</a>
Optical Rotation	[ $\alpha$ ] <sup>20</sup> /D = -89° to -85° (c = 1 in CHCl <sub>3</sub> )	<a href="#">[1]</a>
Appearance	White to yellow powder	<a href="#">[1]</a>
Purity	≥ 97.5% (HPLC)	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

The synthesis of **(S)-Methyl 1-tritylaziridine-2-carboxylate** is typically achieved through a multi-step process starting from the readily available amino acid, L-serine. The general synthetic workflow involves the esterification of L-serine, protection of the amino group with a trityl group, and subsequent intramolecular cyclization to form the aziridine ring.

## Synthesis Workflow



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Caption: Synthetic pathway for **(S)-Methyl 1-tritylaziridine-2-carboxylate**.

## Detailed Experimental Protocol: Synthesis of L-Serine Methyl Ester Hydrochloride (Precursor)

- Materials: L-Serine, Methanol, Thionyl chloride.
- Procedure:
  - Suspend L-Serine in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
  - Cool the suspension in an ice bath.
  - Slowly add thionyl chloride dropwise to the cooled suspension while stirring.

- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the mixture to reflux and maintain for the specified time until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude L-Serine methyl ester hydrochloride.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Note: This is a generalized procedure. Specific quantities and reaction times should be optimized based on the scale of the reaction.

## Spectroscopic Data

The structure of **(S)-Methyl 1-tritylaziridine-2-carboxylate** is confirmed by various spectroscopic techniques.

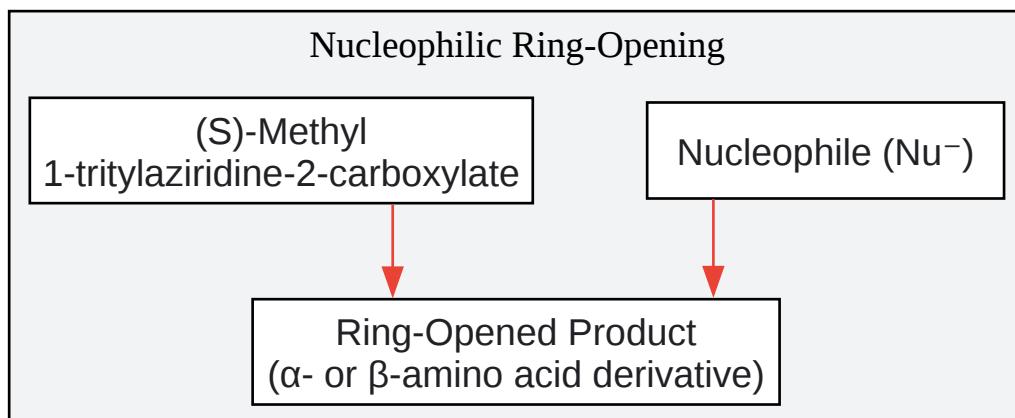
Spectroscopic Data	Description
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	Expected signals include those for the methyl ester protons, the aziridine ring protons, and the aromatic protons of the trityl group.
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	Expected signals include the carbonyl carbon of the ester, the carbons of the aziridine ring, the methyl carbon of the ester, and the aromatic carbons of the trityl group.
Mass Spectrometry	The molecular ion peak corresponding to the molecular weight of the compound is expected.
FTIR	Characteristic absorption bands for the ester carbonyl group and the C-N bond of the aziridine ring are expected.

# Applications in Drug Development and Organic Synthesis

**(S)-Methyl 1-tritylaziridine-2-carboxylate** is a versatile intermediate in the synthesis of complex organic molecules, owing to the high reactivity of the strained aziridine ring. Its primary application lies in its use as a chiral building block for the synthesis of enantiomerically pure pharmaceuticals.<sup>[1][3]</sup>

## Nucleophilic Ring-Opening Reactions

The aziridine ring is susceptible to nucleophilic attack, leading to the formation of various functionalized amino acid derivatives. This ring-opening can be highly regioselective and stereospecific, making it a powerful tool in asymmetric synthesis.



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Caption: General scheme of nucleophilic ring-opening of the aziridine.

## Synthesis of β-Lactams

One notable application of this compound is in the synthesis of β-lactams, which are core structural motifs in many antibiotic drugs. The reaction typically involves the ring expansion of the aziridine-2-carboxylate.

## Safety and Handling

**(S)-Methyl 1-tritylaziridine-2-carboxylate** should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a summary of the key information regarding **(S)-Methyl 1-tritylaziridine-2-carboxylate**. For further details, researchers are encouraged to consult the primary scientific literature.

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## References

- 1. [tandf.figshare.com](https://tandf.figshare.com) [tandf.figshare.com]
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- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-Methyl 1-tritylaziridine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b141636#iupac-name-for-s-methyl-1-tritylaziridine-2-carboxylate\]](https://www.benchchem.com/product/b141636#iupac-name-for-s-methyl-1-tritylaziridine-2-carboxylate)

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)